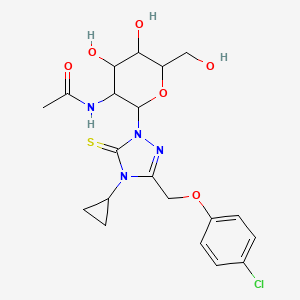

N-(2-(3-((4-clorofenoxi)metil)-4-ciclopropil-5-tioxo-4,5-dihidro-1H-1,2,4-triazol-1-il)-4,5-dihidroxi-6-(hidroximetil)tetrahidro-2H-piran-3-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-((4-chlorophenoxy)methyl)-4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C20H25ClN4O6S and its molecular weight is 484.95. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-((4-chlorophenoxy)methyl)-4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((4-chlorophenoxy)methyl)-4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El compuesto ha sido investigado por su potencial antiviral. Específicamente, los compuestos 7b y 7i (derivados de este compuesto) demostraron actividad anti-virus del mosaico del tabaco (TMV) . El TMV es un patógeno vegetal que afecta a las plantas de tabaco, y encontrar agentes antivirales efectivos es crucial para la protección de los cultivos.

- Los derivados de sulfonamida, incluidos los que contienen la parte 1,3,4-tiadiazol, se han asociado con una amplia gama de actividades biológicas .

- Se ha informado que los derivados de sulfonamida poseen propiedades herbicidas, lo que los hace relevantes para aplicaciones agrícolas . Investigar si este compuesto exhibe efectos herbicidas podría ser valioso para el control de malezas.

- Ciertos 1,3,4-tiadiazoles han mostrado diversas bioactividades, como propiedades anticonvulsivas, antifúngicas y antibacterianas .

- La síntesis del compuesto implica varios pasos, incluida la esterificación, la hidracinación, la formación de sales y la ciclización . Comprender sus vías sintéticas puede informar las estrategias de desarrollo de fármacos.

Actividad antiviral

Actividad biológica y química medicinal

Propiedades herbicidas

Otras bioactividades

Química sintética y desarrollo de fármacos

En resumen, este compuesto presenta oportunidades emocionantes para la investigación en varios dominios. Su actividad antiviral, química sintética y potenciales bioactividades justifican una mayor investigación. Los investigadores pueden explorar sus aplicaciones en medicina, agricultura y ciencias ambientales, contribuyendo a los avances científicos. 🌱🔬🧪

Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Huang, D.-Y., & Zhang, Y. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. DOI: 10.3390/molecules15129046

Actividad Biológica

N-(2-(3-((4-chlorophenoxy)methyl)-4-cyclopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features several functional groups including a triazole ring, hydroxymethyl groups, and a chlorophenoxy moiety. Its structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and the introduction of the chlorophenoxy group. The synthetic route often utilizes starting materials such as cyclopropyl derivatives and thioxo compounds.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of thioxo groups has been shown to enhance the efficacy against various bacterial strains. For example, a study demonstrated that similar triazole derivatives displayed inhibition rates above 80% against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer activity of triazole derivatives has been extensively studied. The compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | A549 | 10.5 | Apoptosis induction |

| 2 | MCF7 | 8.3 | Cell cycle arrest |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of triazole derivatives were tested against Candida albicans. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 12 µg/mL, outperforming several standard antifungal agents .

Study 2: Cancer Cell Line Testing

A recent study evaluated the cytotoxic effects of various triazole-containing compounds on human cancer cell lines. The results indicated that modifications to the chlorophenoxy group significantly enhanced anticancer activity. The compound showed promise in reducing cell viability in both A549 and MCF7 cells by over 70% at concentrations below 20 µM .

Propiedades

IUPAC Name |

N-[2-[3-[(4-chlorophenoxy)methyl]-4-cyclopropyl-5-sulfanylidene-1,2,4-triazol-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O6S/c1-10(27)22-16-18(29)17(28)14(8-26)31-19(16)25-20(32)24(12-4-5-12)15(23-25)9-30-13-6-2-11(21)3-7-13/h2-3,6-7,12,14,16-19,26,28-29H,4-5,8-9H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVBIROHPYNPTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)COC3=CC=C(C=C3)Cl)C4CC4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.